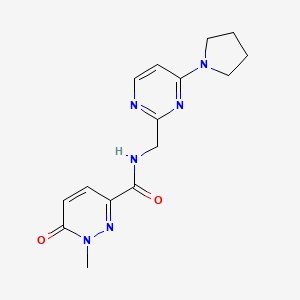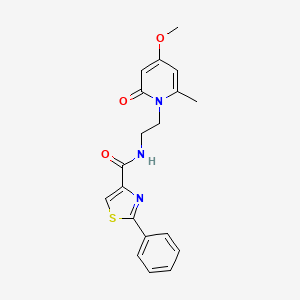![molecular formula C16H27NO4 B2916535 (1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid CAS No. 2503155-92-6](/img/structure/B2916535.png)
(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid is a useful research compound. Its molecular formula is C16H27NO4 and its molecular weight is 297.395. The purity is usually 95%.
BenchChem offers high-quality (1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformationally Constrained Dipeptide Surrogates
Research into conformationally constrained dipeptide surrogates, such as 4-aryl indolizidin-9-one amino acids, involves complex synthetic routes that may share similarities with the synthesis and applications of the chemical . These surrogates are valuable for studying conformation-activity relationships in biologically active peptides, highlighting the compound's relevance in medicinal chemistry and drug design. The synthesis process, including conjugate addition and lactam cyclization, demonstrates the compound's potential in creating novel dipeptide surrogates for biological research (Cluzeau & Lubell, 2004).
Environmentally Friendly Synthesis of Poly(ester urethanes)
The compound's structural elements find use in developing nonisocyanate-based poly(ester urethanes) from renewable resources. This innovative approach underlines the potential of such compounds in creating environmentally friendly materials with tunable properties. The synthesis of poly(1,10-bis(hydroxyethyloxycarbonylamino) decane-co-dicarboxylic acid) (PBDA) exemplifies the broader applicability of similar chemical structures in sustainable chemistry and engineering (Wang et al., 2016).
Advanced Organic Synthesis Techniques
The compound is likely involved in advanced organic synthesis techniques, such as those used in the stereoselective construction of the dicyclopenta[a,d]cyclooctene core, which is crucial for the synthesis of ceroplastin sesterterpenes. Such research showcases the compound's role in intricate synthetic strategies that are essential for producing complex molecular architectures found in natural products (Paquette, Liang, & Wang, 1996).
Synthesis of Constrained Peptidomimetics
The efficient synthesis of constrained peptidomimetics, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid, underscores the relevance of the compound in designing rigid dipeptide mimetics. These mimetics are crucial for structure-activity studies in peptide-based drug discovery, highlighting the compound's importance in pharmaceutical research (Mandal et al., 2005).
Novel Synthetic Pathways
Research into new derivatives of bicyclo[4,2,1]nonane and related chemical structures demonstrates the potential of the compound in uncovering novel synthetic pathways. These studies contribute to our understanding of complex chemical reactions and provide insights into new methods for synthesizing highly functionalized organic molecules, which can have wide-ranging applications in organic synthesis and material science (Carruthers & Qureshi, 1970).
Propiedades
IUPAC Name |
(1R,8S,9S,10S)-10-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-13-11-9-7-5-4-6-8-10(11)12(13)14(18)19/h10-13H,4-9H2,1-3H3,(H,17,20)(H,18,19)/t10-,11+,12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQQGXIHEJNIJD-RNJOBUHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCCCCCC2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2CCCCCC[C@@H]2[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,8S,9S,10S)-10-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[6.2.0]decane-9-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

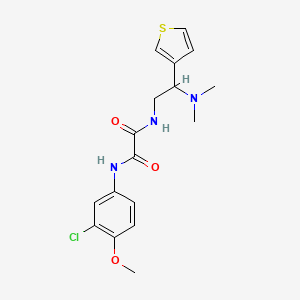
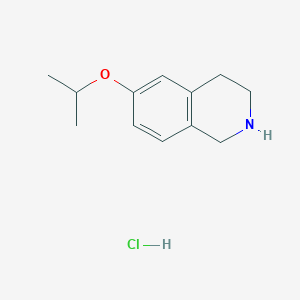
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2916454.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2916456.png)
![9-Methyl-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B2916459.png)


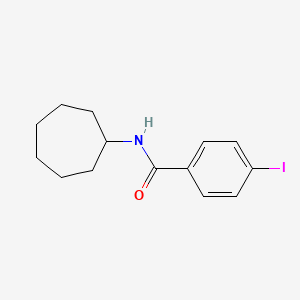
![3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916466.png)
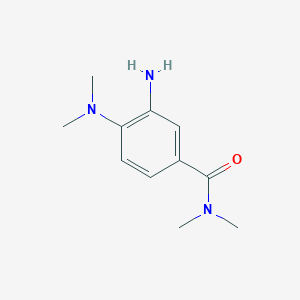
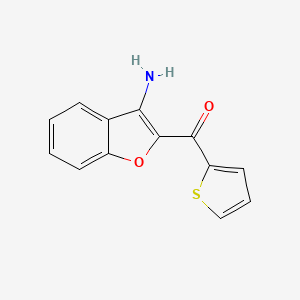
![(2E)-2-({[(4-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2916472.png)
